MFCD18318669

Description

MFCD18318669 is a chemical compound cataloged under the MDL number system, widely utilized in pharmaceutical and materials science research.

Properties

IUPAC Name |

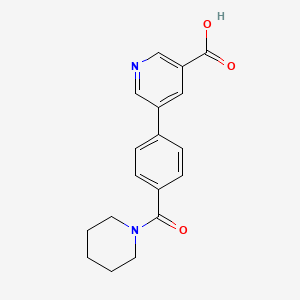

5-[4-(piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(20-8-2-1-3-9-20)14-6-4-13(5-7-14)15-10-16(18(22)23)12-19-11-15/h4-7,10-12H,1-3,8-9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLRFBNRBQVYKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688449 | |

| Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261951-50-1 | |

| Record name | 3-Pyridinecarboxylic acid, 5-[4-(1-piperidinylcarbonyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261951-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Piperidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318669 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions.

Intermediate Steps:

Final Assembly: The final assembly of the compound is completed through cyclization reactions, which require precise temperature and pressure conditions to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

MFCD18318669 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The reduction of this compound typically involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using halogenated reagents.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions:

Oxidation: Conducted at elevated temperatures with strong oxidizing agents.

Reduction: Performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Requires the presence of a catalyst to facilitate the exchange of functional groups.

Major Products

Scientific Research Applications

MFCD18318669 has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of MFCD18318669 involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions, which are exploited for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318669 with three structurally related compounds from peer-reviewed datasets, focusing on molecular properties, bioactivity, and synthetic methodologies.

Table 1: Comparative Analysis of Molecular Properties

Key Observations:

Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., CAS 918538-05-3) exhibit moderate solubility (~0.24 mg/ml), whereas higher-weight analogs (e.g., CAS 1761-61-1) show improved solubility (0.687 mg/ml) due to polar functional groups like bromine and ester moieties .

- Log S values correlate inversely with molecular weight, suggesting that bulkier molecules may require structural optimization for enhanced bioavailability .

Bioactivity and Permeability: CAS 1046861-20-4 demonstrates blood-brain barrier (BBB) permeability, likely due to its lower topological polar surface area (TPSA = 40.46 Ų) and non-polar boronic acid group, which enhances membrane diffusion . In contrast, CAS 918538-05-3’s higher TPSA (48.98 Ų) limits BBB penetration, restricting its utility in central nervous system (CNS) drug development .

Synthetic Methodologies :

- CAS 918538-05-3 : Synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and iodides in DMF, achieving 75% yield under optimized conditions .

- CAS 1761-61-1 : Produced via green chemistry using recyclable A-FGO catalysts in tetrahydrofuran (THF), achieving 98% yield with minimal waste .

- CAS 1046861-20-4 : Employed palladium-catalyzed cross-coupling in THF/water, highlighting versatility in boron-containing compound synthesis .

Structural and Functional Divergences

Core Heterocycles :

- CAS 918538-05-3 features a pyrrolo-triazine scaffold, enabling DNA intercalation or kinase inhibition .

- CAS 1046861-20-4’s boronic acid group facilitates Suzuki-Miyaura reactions, making it valuable in polymer and antibody-drug conjugate synthesis .

Safety Profiles :

- CAS 918538-05-3 carries warnings for skin/eye irritation (H315-H319), whereas CAS 1761-61-1 is flagged for acute toxicity (H302) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.